N-(6-Bromo-2-pyridinyl)benzenesulfonamide
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Overview
Description
N-(6-Bromo-2-pyridinyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a sulfonamide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromo-2-pyridinyl)benzenesulfonamide typically involves the reaction of 6-bromo-2-pyridineamine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromo-2-pyridinyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated or N-arylated derivatives, while oxidation reactions can produce sulfonic acids or sulfonate esters.
Scientific Research Applications
N-(6-Bromo-2-pyridinyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Research: The compound can be used as a probe to study the function of specific proteins or enzymes in biological systems.
Materials Science: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-Bromo-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methyl-2-pyridinyl)benzenesulfonamide
- N-(5-Bromo-2-chloropyridin-3-yl)benzenesulfonamide
- 4-Bromo-N-(pyridin-3-yl)benzenesulfonamide
Uniqueness
N-(6-Bromo-2-pyridinyl)benzenesulfonamide is unique due to the presence of the bromine atom at the 6th position of the pyridine ring, which can significantly influence its reactivity and interaction with molecular targets. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties.
Properties
Molecular Formula |
C11H9BrN2O2S |
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Molecular Weight |
313.17 g/mol |
IUPAC Name |
N-(6-bromopyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H9BrN2O2S/c12-10-7-4-8-11(13-10)14-17(15,16)9-5-2-1-3-6-9/h1-8H,(H,13,14) |
InChI Key |
QZVNFSHOYZFRQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC=C2)Br |
Origin of Product |
United States |
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